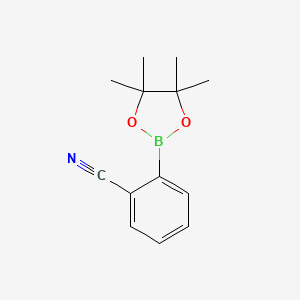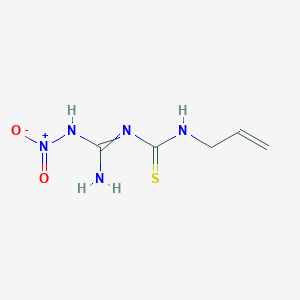![molecular formula C11H7ClF3N B1352905 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 383137-92-6](/img/structure/B1352905.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, also known as 4-CFT, is a heterocyclic compound that is composed of a pyrrole ring and a trifluoromethylphenyl group. It is a common reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition to its use in synthesis, 4-CFT has also been studied for its biological properties. This article will discuss the synthesis of 4-CFT, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Electronically Intercommunicating Iron Centers
A study on novel diferricenyl and tetraferricenyl pyrroles, which are structurally related to 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, revealed considerable electron delocalization within the pyrrole core system. These compounds exhibit remarkable electrochemical properties, including reversible one-electron transfer processes, which could have implications for electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Anticancer Potential
Pyrrole derivatives, including those structurally similar to 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, have been synthesized as inhibitors of protein kinases like EGFR and VEGFR. These compounds have shown promise in binding with EGFR and VEGFR, forming stable complexes, and inducing apoptosis in malignant cells while acting as antioxidants in inflamed tissues, suggesting potential as anticancer therapeutics (Kuznietsova et al., 2019).
Synthesis and Reactivity Studies
Research on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, has provided insights into its synthesis, characterization, and reactivity. These studies include analyses of molecular stability, non-linear optical properties, and interactions with biological targets, highlighting its potential in various scientific applications (Murthy et al., 2017).
Luminescent Polymers
A study on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to the core structure of 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, demonstrated the synthesis of highly luminescent materials. These polymers show strong fluorescence and high quantum yields, making them suitable for optical and electronic applications (Zhang & Tieke, 2008).
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYGWTNMONJLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

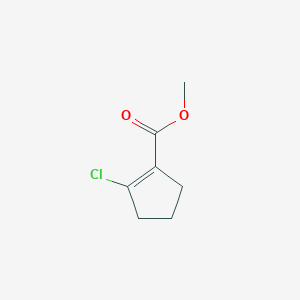

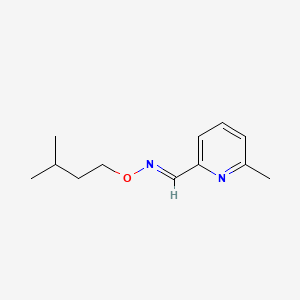

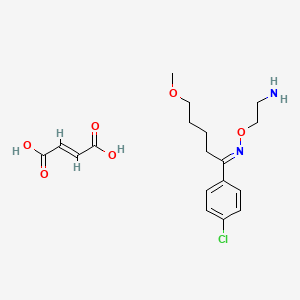
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
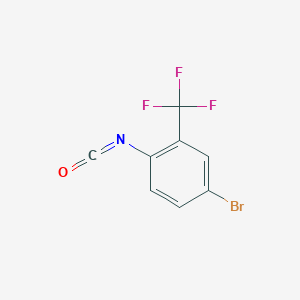
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
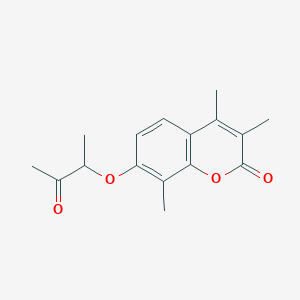
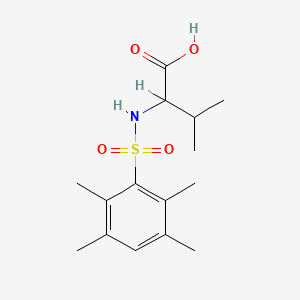
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
